molecular formula C16H19NO2S B2605102 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide CAS No. 2097860-95-0

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide

Cat. No. B2605102
CAS RN: 2097860-95-0
M. Wt: 289.39
InChI Key: BLMOCJLACKSVAC-UHFFFAOYSA-N
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Description

“N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” is a chemical compound with diverse scientific applications. It is a thiophene-based analog, which has been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

Thiophene derivatives, such as the one , are synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” would be an extension of this basic thiophene structure.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . More specific physical and chemical properties of “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” would require further investigation.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Compounds containing a thiophene nucleus have been reported to act as anti-inflammatory agents . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea is known to have anti-inflammatory properties .

Antimicrobial Properties

Thiophene derivatives exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs .

Anticancer Properties

Thiophene derivatives have been reported to have anticancer properties . They have been studied for their cytotoxicity activity on various human tumor cell lines .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes them valuable in industries that require protection against corrosion .

Material Science

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene-based compounds are used in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel .

Anti-Atherosclerotic Properties

Thiophene derivatives have been reported to have anti-atherosclerotic properties . This makes them potentially useful in the treatment of atherosclerosis, a disease in which plaque builds up inside the arteries .

Mechanism of Action

Like amphetamine and most of its analogues, thiopropamine, a thiophene derivative, is likely a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . It’s plausible that “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” might have a similar mechanism of action.

Future Directions

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide” and similar compounds could be of significant interest in future research and development efforts in the field of medicinal chemistry.

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-5-3-4-6-14(12)15(18)17-11-16(2,19)9-13-7-8-20-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMOCJLACKSVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide

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